molecular formula C9H6ClN5 B1519128 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 1176567-03-5

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1519128
CAS RN: 1176567-03-5
M. Wt: 219.63 g/mol
InChI Key: OIUCWWOAZXGYDL-UHFFFAOYSA-N
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Description

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (5-ACPC) is a synthetic molecule that has been studied extensively in recent years due to its diverse range of applications in both scientific research and laboratory experiments. 5-ACPC has a unique chemical structure, which makes it an ideal candidate for use in a variety of scientific endeavors.

Scientific Research Applications

Electronic Properties Enhancement

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, closely related to the compound of interest, revealed its interaction with fullerene molecules. The research highlighted enhancements in Raman activity upon adsorption with fullerene, indicating potential applications in molecular electronics and photonics (Biointerface Research in Applied Chemistry, 2022).

Antiviral Activities

Research on derivatives of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile demonstrated promising antiviral activity against herpes simplex virus type-1 (HSV-1), underscoring the compound's potential in developing antiviral medications (European Journal of Medicinal Chemistry, 2009).

Crystal and Molecular Structure

The crystal and molecular structure of a similar compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, was investigated, providing insights into its chemical behavior and stability. This research supports the compound's applications in structural chemistry and materials science (Research on Chemical Intermediates, 2014).

Anti-inflammatory Properties

Another study synthesized new pyrazolo[3,4-d]pyrimidines from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile and evaluated their anti-inflammatory activity. This highlights the compound's potential in developing anti-inflammatory drugs (European Chemical Bulletin, 2016).

Corrosion Inhibition

Research on heterocyclic derivatives based on 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated their effectiveness as corrosion inhibitors for steel surfaces in acidic environments. This suggests applications in materials protection and industrial maintenance (Journal of Bio- and Tribo-Corrosion, 2020).

Antifungal Activity

A study synthesized novel polyheterocyclic compounds containing the compound of interest and evaluated their antifungal activity. This indicates the compound's utility in developing antifungal agents (Arkivoc, 2008).

properties

IUPAC Name

5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCWWOAZXGYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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